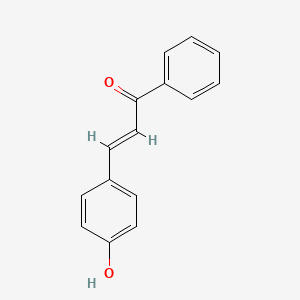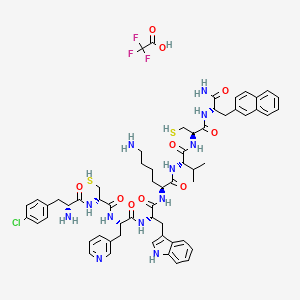
BIM-23627 Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular weight of BIM-23627 Trifluoroacetate is 1161.85 g/mol and its chemical formula is C₅₈H₆₉ClN₁₂O₈S₂ . It contains a disulfide bond . For a detailed molecular structure, a consultation with a chemical expert or a specialized database may be necessary.Physical And Chemical Properties Analysis
The physical and chemical properties of BIM-23627 Trifluoroacetate include a molecular weight of 1161.85 g/mol and a chemical formula of C₅₈H₆₉ClN₁₂O₈S₂ . It is recommended to be stored at temperatures below -15°C . For more detailed physical and chemical property data, a consultation with a chemical expert or a specialized database may be necessary.Scientific Research Applications
Catalyst Preparation and Activity : A study by Li et al. (2009) explored the use of a heterometallic complex [Bi(2)Pd(2)(O(2)CCF(3))(10)(HO(2)CCF(3))(2)], obtained by reacting Bi(III) trifluoroacetate/trifluoroacetic acid adduct with unsolvated trinuclear Pd(II) trifluoroacetate, as a precursor for preparing bimetallic Pd-Bi carbon-supported catalysts. These catalysts demonstrated increased activity compared to reference materials prepared from homometallic Pd and Bi precursors (Li et al., 2009).
Improved Synthesis Procedures : Research by Liang and Ciufolini (2008) reported the use of Trifluoroacetic acid (TFA) as an effective promoter in the oxidative amidation of 4-substituted phenols, enhancing yields and simplifying isolation and purification procedures (Liang & Ciufolini, 2008).
Chemical Synthesis and Structure Studies : Dikarev and Li (2004) synthesized Bismuth(II) trifluoroacetate, the first inorganic salt of bismuth in oxidation state +2. The study provided insights into its structure and properties, including its use in solution chemistry and as a precursor for pi-adducts with arenes (Dikarev & Li, 2004).
Oxidative Trifluoromethylation in Organic Synthesis : Yang et al. (2013) developed a method for the direct oxidative trifluoromethylation of unsymmetrical biaryls using trifluoromethanesulfinate and phenyliodine bis(trifluoroacetate), enhancing selectivity in electron-rich arenes (Yang et al., 2013).
Applications in Organic Synthesis : López and Salazar (2013) reviewed the synthetic applications of Trifluoroacetic acid (TFA), highlighting its diverse uses as a solvent, catalyst, and reagent in various chemical transformations, such as functional group deprotections and trifluoromethylations (López & Salazar, 2013).
Anionic Bismuth Oxido Clusters Research : Andleeb et al. (2017) investigated BiPh3 and trifluoroacetic acid reactions in the presence of Ag2O, leading to the formation of anionic bismuth oxido clusters with pendant silver cations. This research contributes to the understanding of cluster chemistry and coordination polymers (Andleeb et al., 2017).
Mechanism of Action
Target of Action
BIM-23627 Trifluoroacetate is a somatostatin antagonist that selectively binds with high affinity to the human somatostatin receptor subtype 2 (hsst2) . The hsst2 is primarily located on pituitary somatotrophs and is involved in the regulation of hormone secretion .
Mode of Action
The compound binds to the hsst2, but it is completely inactive in stimulating intracellular calcium mobilization . This suggests that BIM-23627 Trifluoroacetate acts as an antagonist, blocking the receptor’s normal function without triggering the usual cellular response.
Biochemical Pathways
The somatostatin receptor subtype 2 (SSTR-2) is known to inhibit cAMP generation in many cell types . By antagonizing this receptor, BIM-23627 Trifluoroacetate may alter the production of kit ligand (KL), a protein that promotes initiation of follicle growth . This could potentially affect folliculogenesis, the process of follicle development .
Result of Action
Both KL and BIM-23627 Trifluoroacetate have been observed to trigger a reduction of the percentages of primordial follicles and an increase of the percentages of primary and secondary follicles when compared with control ovaries from the same animal . This suggests that BIM-23627 Trifluoroacetate may play a role in stimulating the transition from resting to early growing follicles .
Action Environment
The action of BIM-23627 Trifluoroacetate may be influenced by various environmental factors. For instance, the compound’s GH-releasing activity was evaluated in anesthetized adult rats and in freely moving 10-day-old rats . In addition, the compound’s effects on the GH response to GHRH were tested after short-term high-dose dexamethasone treatment in young male rats . These studies suggest that the compound’s action, efficacy, and stability may vary depending on the physiological state and age of the organism, as well as the presence of other substances in the body .
properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H71ClN12O8S2.C2HF3O2/c1-33(2)50(58(79)70-49(32-81)56(77)66-45(51(62)72)26-35-16-19-37-11-3-4-12-38(37)24-35)71-53(74)44(15-7-8-22-60)65-55(76)47(28-39-30-64-43-14-6-5-13-41(39)43)68-54(75)46(27-36-10-9-23-63-29-36)67-57(78)48(31-80)69-52(73)42(61)25-34-17-20-40(59)21-18-34;3-2(4,5)1(6)7/h3-6,9-14,16-21,23-24,29-30,33,42,44-50,64,80-81H,7-8,15,22,25-28,31-32,60-61H2,1-2H3,(H2,62,72)(H,65,76)(H,66,77)(H,67,78)(H,68,75)(H,69,73)(H,70,79)(H,71,74);(H,6,7)/t42-,44+,45+,46+,47+,48-,49+,50+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGBKPNRQBRNEX-KBAFCKHGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CS)NC(=O)C(CC6=CC=C(C=C6)Cl)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CC=C5)NC(=O)[C@@H](CS)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H72ClF3N12O10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1277.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BIM-23627 Trifluoroacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,2,3-Tetramethyl-1H-benzo[e]indolium Hexafluorophosphate](/img/structure/B3028879.png)


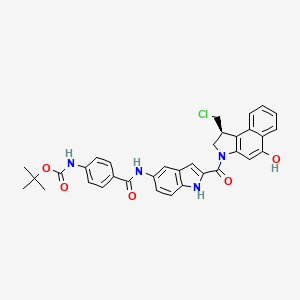

![5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid](/img/structure/B3028884.png)
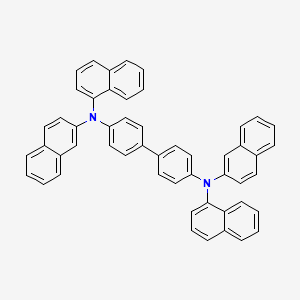

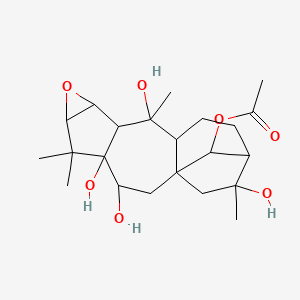

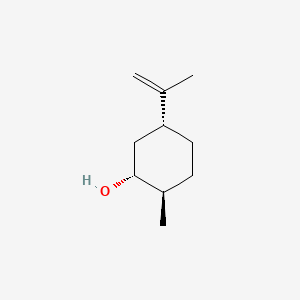
![N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine](/img/structure/B3028897.png)

